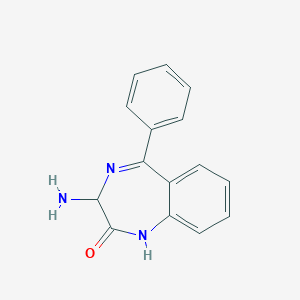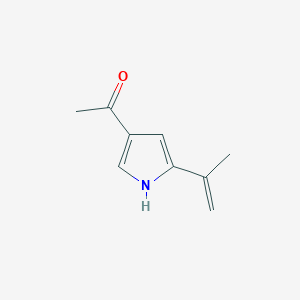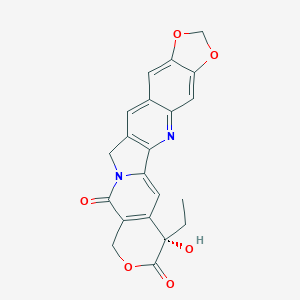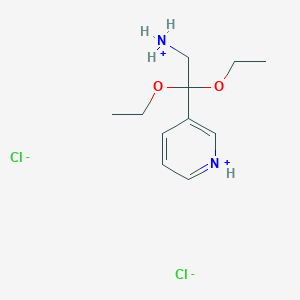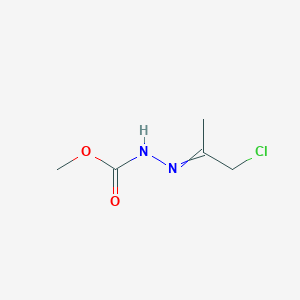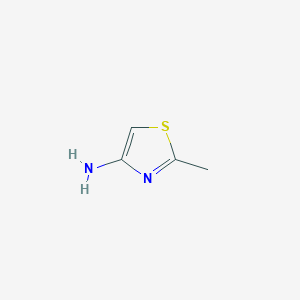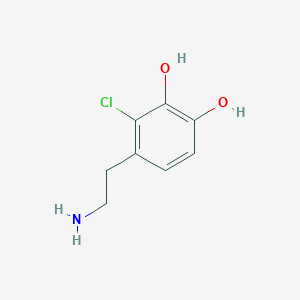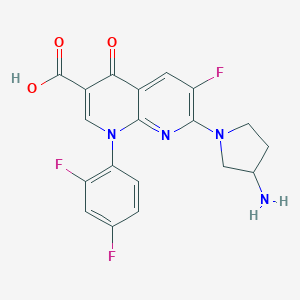
5-Azidopyridine-2-carboxylic acid
Vue d'ensemble
Description
5-Azidopyridine-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of an azido group (-N3) attached to the pyridine ring at the 5-position and a carboxylic acid group (-COOH) at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidopyridine-2-carboxylic acid typically involves the introduction of the azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine (such as 5-bromopyridine-2-carboxylic acid) reacts with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azidopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Employed in the reduction of the azido group to an amine.
Copper(I) Catalysts: Utilized in cycloaddition reactions to form triazoles.
Major Products
Aminopyridine Derivatives: Formed through reduction reactions.
Triazole Derivatives: Produced via cycloaddition reactions.
Applications De Recherche Scientifique
5-Azidopyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in click chemistry for the formation of triazoles.
Biology: Employed in the modification of biomolecules through bioorthogonal reactions, enabling the study of biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-Azidopyridine-2-carboxylic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The molecular targets and pathways involved can vary based on the specific application and the nature of the compounds formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopyridine-2-carboxylic Acid: Similar in structure but contains an amino group (-NH2) instead of an azido group.
5-Bromopyridine-2-carboxylic Acid: Contains a bromine atom at the 5-position, used as a precursor in the synthesis of 5-Azidopyridine-2-carboxylic acid.
5-Nitropyridine-2-carboxylic Acid: Contains a nitro group (-NO2) at the 5-position, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in click chemistry and bioorthogonal labeling, setting it apart from other pyridine derivatives.
Propriétés
IUPAC Name |
5-azidopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-4-1-2-5(6(11)12)8-3-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBXREGUQVVUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148758 | |
| Record name | 5-Azidopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108885-79-6 | |
| Record name | 5-Azidopyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108885796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azidopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Azidopyridine-2-carboxylic acid help in studying prolyl 4-hydroxylase?
A: this compound serves as a photoaffinity label for identifying and characterizing the 2-oxoglutarate binding site on prolyl 4-hydroxylase. [, ] This enzyme plays a crucial role in collagen biosynthesis. The compound mimics 2-oxoglutarate, a co-substrate of prolyl 4-hydroxylase, and binds to its active site. Upon UV irradiation, the azide group within this compound forms a highly reactive nitrene radical. This radical then covalently binds to nearby amino acid residues, permanently labeling the binding site. By using radioactively labeled (tritiated) this compound, researchers can isolate and analyze the labeled enzyme fragments to pinpoint the exact location of the 2-oxoglutarate binding site. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



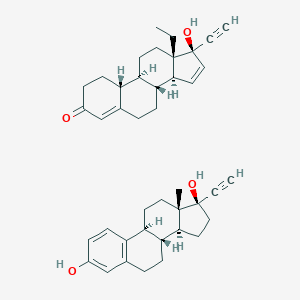
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
